3-Hydrazinyl-5,6,7,8-tetrahydrocinnoline
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Overview
Description
3-Hydrazinyl-5,6,7,8-tetrahydrocinnoline is a chemical compound with the molecular formula C8H12N4 and a molecular weight of 164.21 g/mol This compound is characterized by its unique structure, which includes a hydrazinyl group attached to a tetrahydrocinnoline backbone
Preparation Methods
The synthesis of 3-Hydrazinyl-5,6,7,8-tetrahydrocinnoline typically involves the reaction of appropriate precursors under controlled conditions. One common synthetic route includes the reaction of 5,6,7,8-tetrahydrocinnoline with hydrazine hydrate in the presence of a catalyst . The reaction conditions often require refluxing the mixture for several hours to ensure complete conversion. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
3-Hydrazinyl-5,6,7,8-tetrahydrocinnoline undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-Hydrazinyl-5,6,7,8-tetrahydrocinnoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 3-Hydrazinyl-5,6,7,8-tetrahydrocinnoline involves its interaction with specific molecular targets and pathways. The hydrazinyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of their activity. This interaction can result in the inhibition of enzymes or the disruption of cellular processes, contributing to its biological effects .
Comparison with Similar Compounds
3-Hydrazinyl-5,6,7,8-tetrahydrocinnoline can be compared with other similar compounds, such as:
3-Hydrazinyl-5,6,7,8-tetrahydroquinoline: Similar in structure but with a quinoline backbone instead of a cinnoline backbone.
3-Hydrazinyl-5,6,7,8-tetrahydroisoquinoline: Contains an isoquinoline backbone, offering different reactivity and applications.
3-Hydrazinyl-5,6,7,8-tetrahydrobenzocinnoline:
Properties
Molecular Formula |
C8H12N4 |
---|---|
Molecular Weight |
164.21 g/mol |
IUPAC Name |
5,6,7,8-tetrahydrocinnolin-3-ylhydrazine |
InChI |
InChI=1S/C8H12N4/c9-10-8-5-6-3-1-2-4-7(6)11-12-8/h5H,1-4,9H2,(H,10,12) |
InChI Key |
JFEJZSWBZJSUDE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=NN=C(C=C2C1)NN |
Origin of Product |
United States |
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